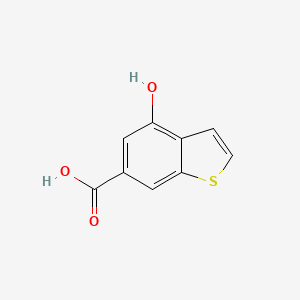

4-Hydroxy-1-benzothiophene-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-benzothiophene-6-carboxylic acid, also known as HBT or 4-HOBT, is a heterocyclic compound that has been widely used in organic synthesis as a coupling reagent. It is a white to off-white crystalline powder that is soluble in water, ethanol, and other polar solvents. HBT has been extensively studied for its applications in peptide synthesis, drug discovery, and material science.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-HBTCA serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential as a building block for drug candidates targeting specific diseases. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. For instance, 4-HBTCA derivatives have been investigated as anti-inflammatory agents, antimicrobial drugs, and anticancer therapeutics .

Materials Science and Organic Electronics

The conjugated nature of 4-HBTCA makes it interesting for materials science applications. Researchers have synthesized 4-HBTCA-based polymers and copolymers for use in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). These materials exhibit good charge transport properties and can be tailored for specific device requirements .

Photophysical Properties and Luminescence

4-HBTCA and its derivatives exhibit intriguing photophysical properties. They absorb light in the UV-visible range and emit fluorescence, making them useful as fluorescent probes and sensors. Researchers have explored their luminescent behavior in solution and solid-state matrices. These compounds find applications in fluorescence-based assays, imaging, and optoelectronic devices .

Agrochemicals and Crop Protection

The benzothiophene core of 4-HBTCA has attracted attention in agrochemical research. Scientists have investigated its potential as a precursor for fungicides, herbicides, and insecticides. By introducing specific functional groups, researchers aim to develop environmentally friendly crop protection agents that are effective against pests and diseases while minimizing ecological impact .

Coordination Chemistry and Metal Complexes

4-HBTCA can coordinate with transition metal ions to form stable complexes. These metal-organic frameworks (MOFs) or coordination polymers have diverse applications. For instance, they can act as catalysts for organic transformations, sensors for detecting metal ions, or materials for gas storage and separation. The ligand’s flexibility allows for tuning the properties of these complexes .

Bioproducts and Biotechnology

Recent studies have explored 4-HBTCA as a platform intermediate for bioproducts. Biotechnological approaches enable the biosynthesis of 4-HBTCA and its derivatives from renewable resources. These compounds can serve as precursors for bio-based polymers, flavors, fragrances, and other value-added chemicals. Their biocompatibility and potential health benefits make them attractive for food, cosmetics, and pharmaceutical applications .

properties

IUPAC Name |

4-hydroxy-1-benzothiophene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLSCQWDKXVESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=CC(=C21)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-benzothiophene-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2604735.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)

![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)

![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2604744.png)

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)